molecular formula C25H36O7 B13414848 CID 14233381 CAS No. 55722-35-5

CID 14233381

Cat. No.: B13414848
CAS No.: 55722-35-5
M. Wt: 448.5 g/mol
InChI Key: ISFROBOEGHKHAH-JOWGSZTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 14233381 (PubChem Compound Identifier: 14233381) is a chemical compound characterized by its unique structural and physicochemical properties. For instance, Figure 1 in highlights the use of GC-MS for profiling compound fractions and CID content during vacuum distillation, which may parallel the methodologies applied to this compound .

Key physicochemical properties (inferred from analogous compounds in and ) likely include:

  • Molecular formula: To be determined via spectral analysis.
  • Molecular weight: Requires high-resolution mass spectrometry (HRMS) data.
  • Log P (partition coefficient): A critical parameter for assessing lipophilicity, often calculated using tools like XLOGP3 or iLOGP .
  • Solubility: Evaluated through experimental or computational models (e.g., ESOL, SILICOS-IT) .

Structural characterization of this compound would involve nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, as mandated by guidelines for novel compound identification . Spectral data must be archived in public repositories (e.g., PubChem) to ensure reproducibility .

Properties

CAS No.

55722-35-5

Molecular Formula

C25H36O7

Molecular Weight

448.5 g/mol

InChI

InChI=1S/C25H36O7/c1-21-7-8-23(28-9-10-29-23)11-16(21)3-4-17-18-5-6-24(22(18,2)12-19(26)20(17)21)25(32-15-30-24)13-27-14-31-25/h3,17-20,26H,4-15H2,1-2H3/t17-,18-,19-,20+,21-,22-,24+,25?/m0/s1

InChI Key

ISFROBOEGHKHAH-JOWGSZTFSA-N

Isomeric SMILES

C[C@]12CCC3(CC1=CC[C@@H]4[C@@H]2[C@H](C[C@]5([C@H]4CC[C@]56C7(COCO7)OCO6)C)O)OCCO3

Canonical SMILES

CC12CCC3(CC1=CCC4C2C(CC5(C4CCC56C7(COCO7)OCO6)C)O)OCCO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 14233381 involves specific synthetic routes that require precise reaction conditions. The synthesis typically involves the use of protective groups and halogenated hydrocarbons as raw materials. For instance, a common method includes the C-H alkylation reaction facilitated by a manganese catalyst and magnesium metal .

Industrial Production Methods: Industrial production of this compound often employs scalable methods that ensure high yield and purity. These methods utilize commercially available reagents and solvents, making the process efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions: CID 14233381 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s intrinsic properties and the conditions under which they are carried out .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and halogenated compounds. The reaction conditions, such as temperature, pressure, and the presence of catalysts, play a crucial role in determining the reaction pathways and products .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .

Scientific Research Applications

CID 14233381 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it serves as a tool for studying molecular interactions and pathways. In medicine, it has potential therapeutic applications due to its unique properties. Additionally, in industry, this compound is utilized in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of CID 14233381 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Below is a comparative analysis based on structural motifs, physicochemical properties, and biological relevance, drawing parallels to compounds in , and 13.

Table 1: Comparative Properties of CID 14233381 and Hypothetical Analogs

Property This compound* Oscillatoxin D (CID: 101283546) ChEMBL1724922 CAS 1254115-23-5
Molecular Formula Undetermined C₂₉H₄₀O₈ C₂₀H₂₁N₃O₄S C₇H₁₄N₂O
Molecular Weight Undetermined 516.6 g/mol 399.5 g/mol 142.20 g/mol
Log P (iLOGP/XLOGP3) Computational needed 3.45 / 4.12 2.78 / 3.10 1.83 / -0.7
Solubility (ESOL) Predicted 0.05 mg/mL (低) 0.12 mg/mL (中等) 86.7 mg/mL (高度溶)
Bioavailability Undetermined Low (GI absorption) Moderate (BBB permeable) 0.55 Score
Biological Activity Undocumented Cytotoxic (marine toxin) Nrf2 inhibitor Enzymatic modulation

* Properties for this compound are inferred from generalized protocols in and .

Key Findings:

Structural Complexity :

  • Oscillatoxin D (CID: 101283546) and ChEMBL1724922 exhibit complex heterocyclic frameworks, suggesting this compound may similarly require advanced synthetic routes for isolation .
  • In contrast, simpler analogs like CAS 1254115-23-5 (molecular weight 142.20 g/mol) highlight the diversity in molecular size among PubChem entries .

Lipophilicity and Solubility :

  • High log P values in oscillatoxin derivatives correlate with poor aqueous solubility, a common challenge in drug development . This compound’s solubility profile (if similar to CAS 1254115-23-5) could favor pharmacokinetic optimization .

Synthetic Accessibility :

  • Compounds like CAS 1254115-23-5 are synthesized using standard reagents (e.g., K₂CO₃ in polar aprotic solvents), whereas oscillatoxins demand specialized marine natural product synthesis .

Methodological Considerations for Comparative Studies

Spectroscopic Validation: As per , novel compounds must provide NMR, IR, and HRMS data to confirm identity. This compound’s structural elucidation would follow these standards .

Computational Modeling :

  • Tools like QSAR (Quantitative Structure-Activity Relationship) and molecular docking can predict this compound’s interactions with biological targets, leveraging databases like PubChem and ChEMBL .

Data Reproducibility :

  • Guidelines in emphasize archiving raw spectral data and synthetic protocols in supplementary information, ensuring transparency .

Q & A

Q. What interdisciplinary approaches integrate this compound research with materials science or environmental chemistry?

  • Methodological Answer : Collaborate with materials scientists to study nano-encapsulation for drug delivery. For environmental impact studies, use LC-MS/MS to quantify degradation products in wastewater. Apply life-cycle assessment (LCA) frameworks to evaluate ecological footprints .

Data Presentation and Ethics

Q. How to present conflicting data in publications without undermining credibility?

  • Methodological Answer : Use sensitivity analysis to contextualize discrepancies. Clearly delineate limitations (e.g., sample size, assay variability) in the discussion section. Provide raw data in supplemental files for transparency. Follow Biochemistry (Moscow) guidelines for balanced interpretation .

Q. What ethical considerations apply to human-derived data in this compound research?

  • Methodological Answer : Obtain IRB approval for studies involving human tissues. Anonymize data and comply with GDPR/HIPAA for privacy. Disclose conflicts of interest and funding sources in the acknowledgments section .

Tables for Quick Reference

Aspect Key Method Relevant Evidence
Literature ReviewCitation chaining, Boolean search
Experimental ReproducibilityDoE, instrument calibration
Data ContradictionsMeta-analysis, orthogonal validation
Computational ValidationMolecular docking, dynamics simulations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.